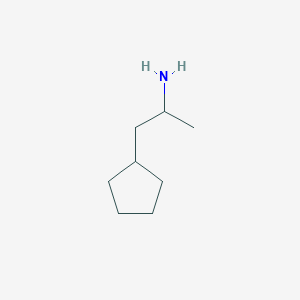

1-Cyclopentylpropan-2-amine

Übersicht

Beschreibung

Synthesis Analysis

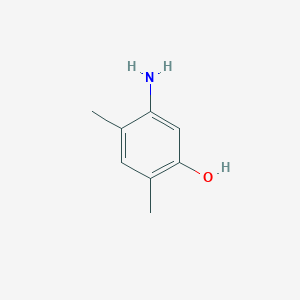

The synthesis of compounds related to 1-Cyclopentylpropan-2-amine often involves innovative one-pot synthesis methods. For instance, a study reported an efficient one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from cyclopropa-pyranones with primary amines, showcasing the versatility of amine reactions in organic synthesis (Wang et al., 2013). Similarly, the construction of substituted 2-aminophenols through a formal [3 + 3] cycloaddition of alkyl cyclopropanecarboxylate with amines highlights the synthetic utility of amines in complex molecule construction (Yang et al., 2018).

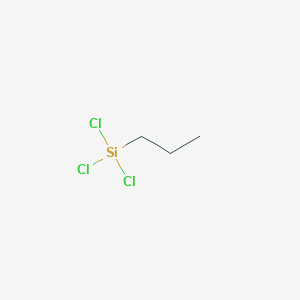

Molecular Structure Analysis

The molecular structure of amines like 1-Cyclopentylpropan-2-amine is crucial for their reactivity and physical properties. Studies focusing on the molecular structure often utilize spectroscopic methods such as NMR and IR spectroscopy for structural elucidation. The molecular structure directly influences the chemical reactivity and the formation of cyclopropyl amines through reactions with enamines and enol ethers, demonstrating the importance of structural analysis in understanding reaction mechanisms (Kadikova et al., 2015).

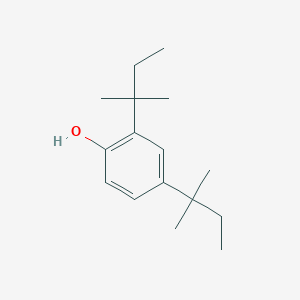

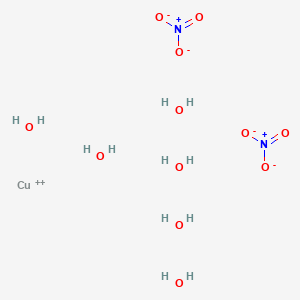

Chemical Reactions and Properties

1-Cyclopentylpropan-2-amine undergoes various chemical reactions, highlighting its reactivity and potential for creating diverse compounds. The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, for instance, is a reaction that showcases the compound's utility in synthesizing complex molecules with high enantioselectivity (Lifchits & Charette, 2008). Additionally, the copper-catalyzed electrophilic amination of cyclopropanols to synthesize β-aminoketones demonstrates the versatility of amines in organic synthesis (Ye & Dai, 2015).

Wissenschaftliche Forschungsanwendungen

It seems like you’re referring to MoreApp Forms , a tool that allows you to digitize your forms and streamline processes . Here are some of its features:

- Build Your Own Digital Forms : You can create any form in just a few minutes .

- Fill in Forms Using the App : You can fill out forms anywhere and anytime using your Android and iOS devices .

- Receive Reports : You automatically receive notifications with your PDF, Word or Excel reports .

- Manage Your Data : You can store, manage and export your data to Excel, Google Sheets, Word, OneDrive, MongoDB, and your FTPS server .

The app is available on Android, iOS, and Web . It’s user-friendly and saves a lot of time . If you have any questions, they offer support via live-chat, ticket, or phone . They also plant trees for every subscriber .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-cyclopentylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)6-8-4-2-3-5-8/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJKKTYNUKTPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306640 | |

| Record name | α-Methylcyclopentaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylpropan-2-amine | |

CAS RN |

105-23-7 | |

| Record name | α-Methylcyclopentaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyclamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Methylcyclopentaneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCYCLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY4LH10D2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.